molecular formula C15H13IO B3025064 3,5-Dimethyl-3'-iodobenzophenone CAS No. 951884-35-8

3,5-Dimethyl-3'-iodobenzophenone

Cat. No. B3025064
M. Wt: 336.17 g/mol
InChI Key: OJUCABXRIMAAEA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3’-iodobenzophenone, also known as DMIBP, is an iodinated organic compound used in various scientific experiments. It has a molecular formula of C15H13IO .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-3’-iodobenzophenone consists of a benzophenone core with iodine and methyl groups attached . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

3,5-Dimethyl-3’-iodobenzophenone has a molecular weight of 336.17 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

Application 1: Anti-Breast Cancer Activity

  • Specific Scientific Field : Pharmacology of Anti-Cancer Drugs .
  • Summary of the Application : The compound “3,5-Dimethyl-3’-iodobenzophenone” is used in the synthesis of derivatives that have shown inhibitory activities against BRD4, a protein believed to play a key role in cancer progression . These derivatives have demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
  • Methods of Application or Experimental Procedures : In this study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .
  • Results or Outcomes : Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

Application 2: Synthesis of 3,5-dimethylpyrazole

  • Specific Scientific Field : Chemical Engineering .
  • Summary of the Application : The compound “3,5-dimethylpyrazole” is synthesized with acetyl acetone and hydrazine hydrate as material and acid, such as glacial acetic acid, formic acid, propionic acid, butyric acid, etc. as catalyst, in alcohol, water and amine solvent at the reaction temperature of 0-120 deg.c .
  • Methods of Application or Experimental Procedures : In this method, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .

Safety And Hazards

While specific safety data for 3,5-Dimethyl-3’-iodobenzophenone is not available, it’s generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use personal protective equipment when handling similar compounds .

properties

IUPAC Name

(3,5-dimethylphenyl)-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUCABXRIMAAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-3'-iodobenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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